molecular formula C12H14ClF2N B1461880 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1955493-48-7

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B1461880
CAS No.: 1955493-48-7
M. Wt: 245.69 g/mol
InChI Key: DPNJWQAONNJNER-UHFFFAOYSA-N
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Description

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is a useful research compound. Its molecular formula is C12H14ClF2N and its molecular weight is 245.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as the serotonin receptor, influencing neurotransmitter activity. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving G-protein coupled receptors. This modulation can lead to changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell function includes influencing neurotransmitter release and uptake, which is essential for its potential use in treating neurological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at various receptor sites, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is vital for developing targeted therapies using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. These temporal effects are essential for optimizing its use in experimental and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding these dosage effects is crucial for determining safe and effective therapeutic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Studying these pathways provides insights into optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects. Understanding these transport mechanisms is essential for developing effective delivery systems for this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence its interactions with biomolecules and subsequent cellular responses. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N.ClH/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNJWQAONNJNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2(F)F)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-48-7
Record name 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 3
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 4
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 5
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 6
7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.